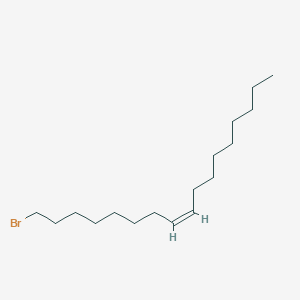

cis-1-Bromoheptadec-8-ene

説明

cis-1-Bromoheptadec-8-ene: is an organic compound with the molecular formula C17H33Br . It is a halogenated derivative of heptadecene, characterized by the presence of a bromine atom attached to the first carbon of the heptadecene chain. The compound is notable for its use as an intermediate in various chemical syntheses and its applications in scientific research .

特性

分子式 |

C17H33Br |

|---|---|

分子量 |

317.3 g/mol |

IUPAC名 |

(Z)-1-bromoheptadec-8-ene |

InChI |

InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h9-10H,2-8,11-17H2,1H3/b10-9- |

InChIキー |

CNDALZVFFAULQK-KTKRTIGZSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCBr |

正規SMILES |

CCCCCCCCC=CCCCCCCCBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Bromoheptadec-8-ene typically involves the bromination of heptadecene. One common method is the addition of hydrogen bromide (HBr) to heptadec-8-ene under controlled conditions to ensure the formation of the cis isomer. The reaction is usually carried out in the presence of a radical initiator or under UV light to facilitate the addition of the bromine atom .

Industrial Production Methods: Industrial production of cis-1-Bromoheptadec-8-ene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination reaction is carefully monitored to ensure the selective formation of the cis isomer, and the product is purified using standard techniques such as distillation or chromatography .

化学反応の分析

Types of Reactions: cis-1-Bromoheptadec-8-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted heptadecene derivatives.

Elimination Reactions: Under basic conditions, cis-1-Bromoheptadec-8-ene can undergo elimination to form heptadecene.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used in non-polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Substitution Reactions: Various substituted heptadecene derivatives.

Elimination Reactions: Heptadecene.

Oxidation and Reduction Reactions: Corresponding alcohols and alkanes.

科学的研究の応用

cis-1-Bromoheptadec-8-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.

Medicine: It serves as an intermediate in the development of therapeutic agents and diagnostic tools.

Industry: cis-1-Bromoheptadec-8-ene is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of cis-1-Bromoheptadec-8-ene involves its reactivity as a halogenated alkene. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The double bond in the heptadecene chain also allows for addition reactions, making the compound versatile in chemical synthesis .

類似化合物との比較

cis-8-Heptadecene: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.

trans-1-Bromoheptadec-8-ene: The trans isomer of the compound, which has different stereochemical properties and reactivity.

1-Bromoheptadecane: A saturated analogue that lacks the double bond, resulting in different chemical behavior.

Uniqueness: cis-1-Bromoheptadec-8-ene is unique due to its combination of a bromine atom and a cis double bond, which imparts specific reactivity and stereochemistry. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

生物活性

Cis-1-Bromoheptadec-8-ene is a brominated fatty acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound's unique structure allows it to interact with various biological systems, leading to a range of effects that are currently under investigation.

Cis-1-Bromoheptadec-8-ene is characterized by its long carbon chain and the presence of a bromine atom, which significantly influences its reactivity and biological interactions. The molecular formula is , and it falls under the category of alkenes due to the presence of a double bond.

Antimicrobial Activity

Recent studies have demonstrated that cis-1-Bromoheptadec-8-ene exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings indicate that cis-1-Bromoheptadec-8-ene could be developed into an antimicrobial agent, particularly in formulations aimed at treating infections caused by resistant bacterial strains .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have utilized various assays to measure the radical scavenging activity of cis-1-Bromoheptadec-8-ene.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 30 µg/mL |

| ABTS Radical Scavenging | 25 µg/mL |

These results suggest that cis-1-Bromoheptadec-8-ene could play a role in preventing oxidative damage associated with chronic diseases .

Antibiofilm Activity

In addition to its antimicrobial and antioxidant activities, cis-1-Bromoheptadec-8-ene has demonstrated significant antibiofilm activity. Biofilms are clusters of microorganisms that adhere to surfaces, posing challenges in clinical settings.

The compound was tested against several bacterial strains, showing effective disruption of biofilm formation at concentrations similar to those effective against planktonic cells.

The exact mechanism by which cis-1-Bromoheptadec-8-ene exerts its biological effects is still under investigation. However, preliminary studies suggest that its bromine atom may play a crucial role in interacting with cellular membranes and influencing signaling pathways associated with inflammation and immune response.

Case Studies

A notable case study involved the application of cis-1-Bromoheptadec-8-ene in a model of bacterial infection in mice. The treatment group showed reduced bacterial load and improved survival rates compared to controls, highlighting its potential therapeutic applications.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。